
3-Piperidin-3-ylmethyl-isoquinoline
Overview
Description
3-Piperidin-3-ylmethyl-isoquinoline is a heterocyclic compound that features a piperidine ring attached to an isoquinoline moietyThe molecular formula of this compound is C15H18N2, and it has a molecular weight of 226.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-3-ylmethyl-isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-3-ylmethyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
3-Piperidin-3-ylmethyl-isoquinoline has been investigated for its role as a precursor in the development of novel therapeutic agents. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets, modulating pathways involved in disease processes.
Antidiabetic Activity:
Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial for the management of type 2 diabetes. In vitro assays demonstrated that certain analogs could inhibit DPP-IV activity at concentrations as low as 100 µM, indicating significant therapeutic promise in metabolic disorder treatment .
Antimicrobial Properties:
The compound has also shown antimicrobial activity against various pathogens. For example, related piperidine derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent bioactivity .
Organic Synthesis
Building Block in Synthesis:
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.
Catalytic Reactions:
The compound's reactivity profile enables its use in catalytic enantioselective synthesis processes. For instance, it can be involved in cross-coupling reactions to produce enantioenriched piperidines, which are valuable in developing new pharmaceuticals .
DPP-IV Inhibition Study
A focused study evaluated the DPP-IV inhibitory activity of several isoquinoline derivatives, including this compound. The results indicated significant inhibition at concentrations around 100 µM, supporting its potential as a therapeutic agent for diabetes management.
Antimicrobial Evaluation
In another study focusing on piperidine derivatives, compounds similar to this compound were tested against pathogenic bacteria and fungi. The findings revealed that these compounds displayed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, highlighting their potential application in antibiotic development .
Mechanism of Action
The mechanism of action of 3-Piperidin-3-ylmethyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in drug synthesis.
Isoquinoline: A bicyclic compound with a nitrogen atom in the ring, used as a precursor in the synthesis of various alkaloids.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Uniqueness
3-Piperidin-3-ylmethyl-isoquinoline is unique due to its combined structural features of both piperidine and isoquinoline rings. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis .
Biological Activity
3-Piperidin-3-ylmethyl-isoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 238.32 g/mol. It features an isoquinoline core substituted with a piperidinylmethyl group, which is significant for its biological interactions.
Biological Activity
This compound has been studied for various biological activities, including:
- Antidiabetic Properties : Research indicates that compounds with similar structures may act as selective adrenoreceptor antagonists, potentially aiding in the treatment of diabetic complications such as neuropathy and retinopathy .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown notable activity against HL-60 leukemia cells with an IC value indicating effective inhibition .
Table 1: Biological Activity Summary
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Receptor Interaction : The compound may interact with various receptors, including adrenergic receptors, which play a crucial role in vascular regulation and metabolic processes.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antidiabetic and anticancer properties .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Diabetic Wound Healing : A study explored the efficacy of similar isoquinoline derivatives in promoting wound healing in diabetic models, showing promising results that warrant further investigation into this compound's role .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For example, an IC value of 17 µM was recorded for HL-60 cells, suggesting effective cell growth inhibition .
Table 2: Cytotoxicity Data
Cell Line | IC (µM) |
---|---|
HL-60 | 17 |
HUVEC | 50 |
MCF10A | >50 |
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQYMDIMDBTBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293092 | |
Record name | 3-(3-Piperidinylmethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-99-5 | |
Record name | 3-(3-Piperidinylmethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Piperidinylmethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.